4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione
Description
4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione is a heterocyclic compound featuring a fused pyrazolo[3,4-d]pyridazine core. Key structural attributes include:
- Core heterocycle: Pyridazine ring fused with a pyrazole, creating a bicyclic system with nitrogen atoms at positions 1, 2, 4, and 5.
- Substituents:
- 4-Isopropyl group: Introduces steric bulk and hydrophobicity.
- 1-(p-Tolyl) group: A para-methyl-substituted phenyl ring, enhancing lipophilicity compared to unsubstituted phenyl.
- 7-Thione moiety: A sulfur atom at position 7, influencing hydrogen-bonding capacity and electronic properties.
The molecular formula is C₁₅H₁₆N₄S (molar mass: 284.38 g/mol). Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group transformations, as seen in analogous pyrazolo-pyrimidine systems .
Properties
IUPAC Name |
1-(4-methylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-9(2)13-12-8-16-19(14(12)15(20)18-17-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTDKIXYXOXCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione, as anticancer agents. Research indicates that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.39 | Aurora-A kinase inhibition |
| Compound B | MDA-MB-231 | 0.46 | Synergistic with doxorubicin |
| 4-Isopropyl... | Various | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced inflammation in various models of disease .
Antimicrobial Activity
Research has demonstrated that pyrazole compounds exhibit antimicrobial properties against a range of pathogens. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| 4-Isopropyl... | Candida albicans | TBD |
Antiviral Activity
Some studies have indicated that pyrazole derivatives may possess antiviral properties as well. Research into their efficacy against viruses such as influenza and HIV has shown promising results, suggesting that these compounds could be developed into antiviral agents .
Fungicidal Properties
The fungicidal activity of pyrazole compounds is another area of interest. Studies have shown that certain derivatives can inhibit the growth of phytopathogenic fungi, making them potential candidates for agricultural applications as fungicides. The effectiveness varies based on the structure of the compound and its interaction with fungal targets .
Table 3: Fungicidal Activity of Pyrazole Derivatives
| Compound | Fungal Species | EC50 (µg/mL) |
|---|---|---|
| Compound E | Rhizoctonia solani | 0.37 |
| Compound F | Alternaria porri | TBD |
| 4-Isopropyl... | Botrytis cinerea | TBD |
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related derivatives:
Key Findings
Core Heterocycle Impact :
- The pyridazine core (target compound) has two adjacent nitrogen atoms , creating distinct electronic effects compared to the pyrimidine core (e.g., ’s compound), which has nitrogen atoms at meta positions. Pyridazine derivatives often exhibit stronger dipole moments, influencing binding to enzymatic targets .
- Pyrimidine-based analogs (e.g., ) are more commonly associated with phosphodiesterase inhibition due to structural mimicry of purine-based substrates .
Functional Group Variations: Thione (C=S) vs. Ketone (C=O): The thione group in the target compound enhances hydrogen-bond acceptor strength (S vs. O) and improves solubility in nonpolar solvents. This contrasts with the ketone in ’s compound, which has higher polarity but lower metabolic stability .
Substituent Effects: Aromatic Groups: The p-tolyl substituent (target compound) increases lipophilicity compared to phenyl () or 2-methylphenyl (). Para-substitution minimizes steric hindrance, favoring planar interactions with hydrophobic enzyme pockets.
Synthetic and Isomerization Considerations :
- Pyrazolo-pyridazine/thione systems (target compound) are prone to isomerization under acidic or thermal conditions, as observed in related triazolopyrimidine derivatives (). This necessitates careful control during synthesis to avoid undesired byproducts .
Biological Activity
4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The molecular formula and key properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4S |
| Molecular Weight | 286.39 g/mol |
| CAS Number | 2097935-75-4 |
| Boiling Point | Not specified |
The biological activity of 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and inflammation.
- Inhibition of Kinases : Similar compounds have shown significant inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase, which are critical in cell cycle regulation. For instance, related pyrazole derivatives have demonstrated IC50 values as low as 25 nM against CDK2 .
- Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties by inhibiting pathways such as NF-kB and COX enzymes. Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines in various models .
Biological Activity Studies
Several studies have evaluated the anticancer potential and other biological activities of pyrazole derivatives similar to 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione.
Anticancer Activity
In vitro studies have indicated that this compound may possess significant anticancer activity against various human cancer cell lines:
These results suggest that the compound may be effective in inhibiting cell growth and inducing apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, related pyrazole compounds have shown potential in reducing inflammation:
- A study highlighted that certain pyrazole derivatives could inhibit TNF-alpha production, demonstrating their potential as anti-inflammatory agents .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer properties. One derivative exhibited an IC50 value of 0.067 µM against Aurora-A kinase, indicating potent inhibitory effects that could be extrapolated to similar compounds like 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione, and how can reaction efficiency be optimized?
- Answer : The synthesis typically involves two key steps: (1) formation of the pyrazolo[3,4-d]pyridazine core via cyclization of hydrazine derivatives with diketones under acidic/basic conditions, and (2) introduction of the p-tolyl group using Friedel-Crafts acylation or nucleophilic substitution. Optimization strategies include catalyst selection (e.g., AlCl₃ for Friedel-Crafts), solvent polarity adjustments (e.g., DMF for solubility), and temperature control to minimize side reactions . Purity is monitored via HPLC and NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and confirms core structure. Infrared (IR) spectroscopy identifies functional groups like thione (C=S, ~1200 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography (if feasible) provides definitive stereochemical data .
Q. What biological activities are associated with pyrazolo[3,4-d]pyridazine derivatives, and how are they evaluated?
- Answer : Derivatives often exhibit enzyme inhibition (e.g., phosphodiesterase) and anticancer activity. Standard assays include:
- In vitro enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric assays).
- Cytotoxicity screening using MTT assays on cancer cell lines.
- Molecular docking studies to predict binding affinities to target proteins (e.g., kinases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or cell line heterogeneity. Systematic approaches include:
- Replicating experiments under standardized protocols.
- Cross-validating results with orthogonal assays (e.g., SPR for binding kinetics).
- Analyzing structural analogs to isolate activity-contributing moieties (e.g., thione vs. ketone groups) .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular Dynamics (MD) simulations model solvation effects and conformational stability. Software like Gaussian or COMSOL Multiphysics integrates these methods, enabling virtual screening of derivatives .
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
- Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst concentration, solvent ratio). Responses like yield and purity are analyzed via ANOVA. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Solvent (DMF:H₂O) | 3:1 | 1:1 |
| Optimal conditions are derived from response surface methodology (RSM) . |
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Answer : Use CRISPR-edited cell lines to knockout target proteins and assess activity loss. Isotope-labeled analogs (e.g., ¹⁴C-thione) track metabolic pathways via LC-MS. In vivo models (e.g., xenografts) correlate pharmacokinetic data (AUC, Cmax) with efficacy .
Q. How does substituent variation (e.g., isopropyl vs. trifluoromethyl) influence physicochemical properties?
- Answer : Isopropyl groups enhance lipophilicity (logP ↑), improving membrane permeability. Trifluoromethyl substitutions increase electronegativity, altering hydrogen-bonding capacity. Quantitative Structure-Activity Relationship (QSAR) models predict these effects using descriptors like molar refractivity and Hammett constants .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
